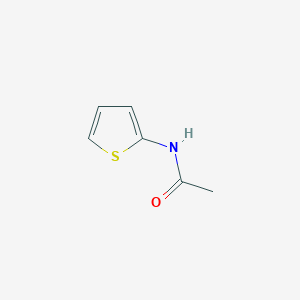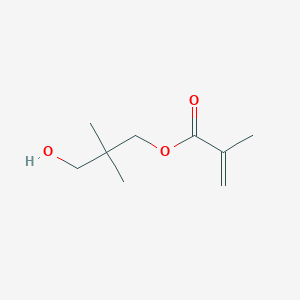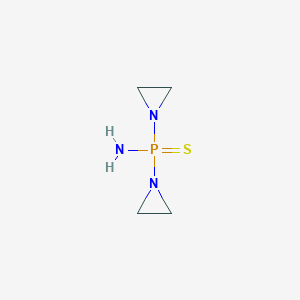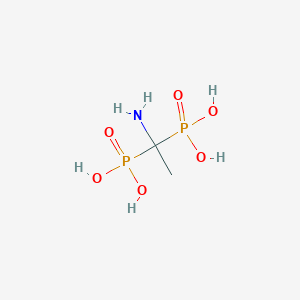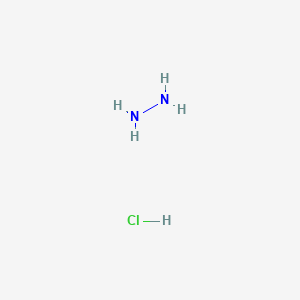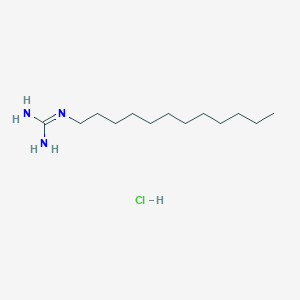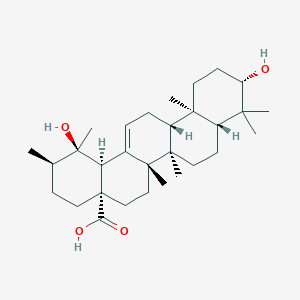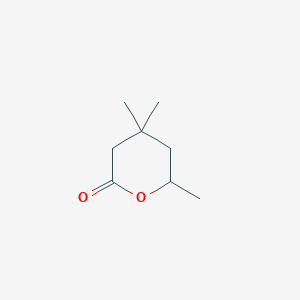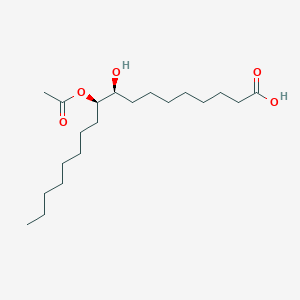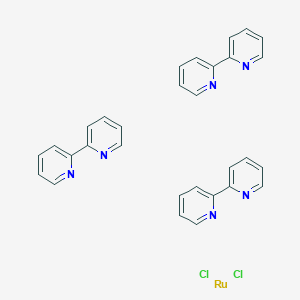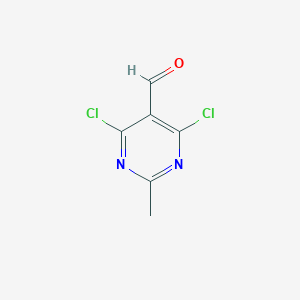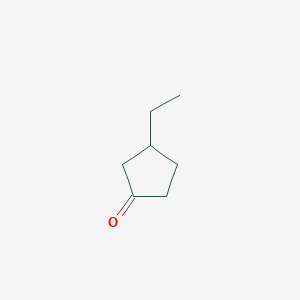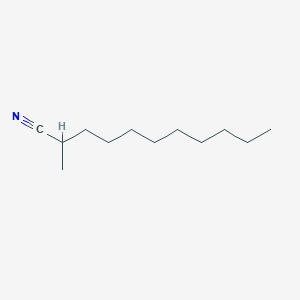
2-Methylundecanonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylundecanonitrile (2-MUN) is a chemical compound that belongs to the class of nitriles. It is a colorless liquid with a pungent odor and is used in various applications such as in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Mecanismo De Acción
The mechanism of action of 2-Methylundecanonitrile is not well understood. However, it is known to inhibit the growth of various microorganisms such as bacteria and fungi. It is also known to have an effect on the central nervous system.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methylundecanonitrile are not well studied. However, it is known to have an effect on the central nervous system. It is also known to have an effect on the growth of microorganisms such as bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methylundecanonitrile in lab experiments include its availability, low cost, and ease of synthesis. However, it has some limitations such as its toxicity and potential health hazards. Therefore, it should be handled with care and proper safety measures should be taken.
Direcciones Futuras
There are several future directions for the research on 2-Methylundecanonitrile. Firstly, the mechanism of action of 2-Methylundecanonitrile needs to be further studied to understand its effects on the central nervous system and microorganisms. Secondly, the synthesis of 2-Methylundecanonitrile needs to be optimized to improve the yield and purity of the product. Finally, the potential applications of 2-Methylundecanonitrile in the pharmaceutical, agrochemical, and fragrance industries need to be explored further.
Conclusion:
In conclusion, 2-Methylundecanonitrile is a chemical compound that is used in various applications such as in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its synthesis involves the reaction of 2-methyl-1-undecene with hydrogen cyanide in the presence of a catalyst. It has been used in various scientific research applications and is known to have an effect on the central nervous system and the growth of microorganisms. However, its mechanism of action and potential applications need to be further studied.
Métodos De Síntesis
The synthesis of 2-Methylundecanonitrile involves the reaction of 2-methyl-1-undecene with hydrogen cyanide in the presence of a catalyst. The reaction takes place under mild conditions and yields 2-Methylundecanonitrile as the main product. The purity of the product can be improved by distillation and recrystallization.
Aplicaciones Científicas De Investigación
2-Methylundecanonitrile has been used in various scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals and agrochemicals. It is also used in the fragrance industry as a flavoring agent. In addition, 2-Methylundecanonitrile is used in the synthesis of surfactants and polymers.
Propiedades
Número CAS |
13887-79-1 |
|---|---|
Nombre del producto |
2-Methylundecanonitrile |
Fórmula molecular |
C12H23N |
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
2-methylundecanenitrile |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-10H2,1-2H3 |
Clave InChI |
AOBQKRPEXFNDAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C)C#N |
SMILES canónico |
CCCCCCCCCC(C)C#N |
Otros números CAS |
13887-79-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



